1,6-Dimethyl-1h-indole

Vue d'ensemble

Description

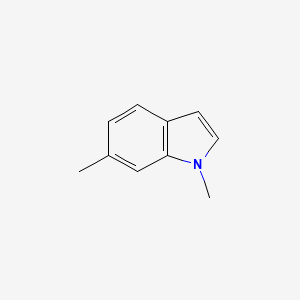

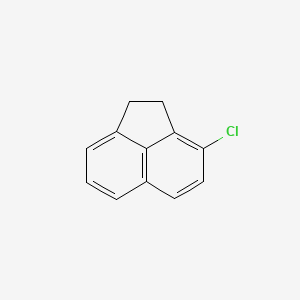

“1,6-Dimethyl-1h-indole” is a derivative of indole where two hydrogen atoms are replaced by methyl groups at the 1 and 6 positions . Indoles are aromatic heterocyclic organic compounds that have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of indole derivatives, including “1,6-Dimethyl-1h-indole”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .

Molecular Structure Analysis

The molecular structure of “1,6-Dimethyl-1h-indole” consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with two methyl groups attached at the 1 and 6 positions . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

Indole derivatives, including “1,6-Dimethyl-1h-indole”, can undergo various chemical reactions. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence can be used for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is robust, clean, high-yielding, and generates minimal quantities of by-products or leftovers .

Applications De Recherche Scientifique

Synthesis and Functionalization

1,6-Dimethyl-1H-indole, a type of substituted indole nucleus, plays a significant role in the synthesis and functionalization of various biologically active compounds. The indole structure is integral to many natural and synthetic substances. The synthesis methods have evolved over time, with palladium-catalyzed reactions gaining prominence due to their wide range of functional tolerance, making them applicable to complex molecules. This approach is beneficial for producing fine chemicals, agrochemicals, pharmaceutical intermediates, and active ingredients efficiently and with minimal waste (Cacchi & Fabrizi, 2005).

Experimental and Computational Investigations

Recent studies have focused on novel indole derivatives for their diverse biological, industrial, and optical applications. Innovative indole-based compounds have been synthesized and characterized using various spectroscopic techniques. The study includes density functional theory (DFT) and time-dependent DFT analyses, providing insights into the molecular structure, stability, and potential applications of these compounds (Tariq et al., 2020).

Synthesis and Structural Analysis

Indole derivatives are gaining interest for their diverse applications across various fields. Novel derivatives have been synthesized and characterized, with investigations into their molecular structure using spectroscopic and X-ray diffraction studies. These studies are complemented by computational methods like DFT, providing a comprehensive understanding of their properties and potential applications (Tariq et al., 2020).

Biological Activity

Research has highlighted the potential biological activities of indole derivatives. This includes examining their role as bioactive compounds in medicinal chemistry and their interaction with various biological systems. Studies using programs like PASS have predicted activities such as enzyme inhibition and treatment potential for phobic disorders, demonstrating the broad scope of indole derivatives in pharmacology and biochemistry (Avdeenko, Konovalova, & Yakymenko, 2020).

Catalysis and Green Chemistry

The use of indoles in catalytic processes has been explored, with specific focus on environmentally friendly approaches. For instance, deep eutectic mixtures have been used to prepare complex indole derivatives under green conditions. This method offers a sustainable alternative for synthesizing these compounds, potentially opening new avenues in green chemistry (Kotha & Chakkapalli, 2017).

Propriétés

IUPAC Name |

1,6-dimethylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-8-3-4-9-5-6-11(2)10(9)7-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVRAGDTHUAQGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406444 | |

| Record name | 1,6-dimethyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5621-15-8 | |

| Record name | 1,6-dimethyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)

![4-[2-(Dicyanomethylidene)hydrazinyl]benzoic acid](/img/structure/B3053722.png)

![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)

![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(5-nitro-2-thienyl)-](/img/structure/B3053735.png)

![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)

![2-iodo-N-[4-[(2-iodoacetyl)amino]butyl]acetamide](/img/structure/B3053741.png)